REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[C:13](=[N:16][S:17]([C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:14][CH2:15]2.[CH2:23]([N:24]1[CH2:25][CH:26]2[C:27](=[N:28][S:29]([C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[CH2:35][CH2:36][CH:37]2[CH2:38]1)[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[CH:13]([NH2:16])[CH2:14][CH2:15]2
|
Name
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Name
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC2CN(Cc3ccccc3)CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[C:13](=[N:16][S:17]([C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:14][CH2:15]2.[CH2:23]([N:24]1[CH2:25][CH:26]2[C:27](=[N:28][S:29]([C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[CH2:35][CH2:36][CH:37]2[CH2:38]1)[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[CH:13]([NH2:16])[CH2:14][CH2:15]2
|
Name
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Name
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC2CN(Cc3ccccc3)CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[C:13](=[N:16][S:17]([C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH2:14][CH2:15]2.[CH2:23]([N:24]1[CH2:25][CH:26]2[C:27](=[N:28][S:29]([C:30]([CH3:31])([CH3:32])[CH3:33])=[O:34])[CH2:35][CH2:36][CH:37]2[CH2:38]1)[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]2[CH:11]([CH2:12]1)[CH:13]([NH2:16])[CH2:14][CH2:15]2
|
Name
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Name
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC2CN(Cc3ccccc3)CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |